Cas no 512-77-6 (Cyclopentanecarboxylicacid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel-)

Cyclopentanecarboxylicacid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel- structure
512-77-6 structure
Product Name:Cyclopentanecarboxylicacid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel-
Numero CAS:512-77-6
MF:C10H18O2
MW:170.248723506927
CID:376441
PubChem ID:73556
Update Time:2025-04-19

Cyclopentanecarboxylicacid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentanecarboxylicacid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel-
    • (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylic acid
    • 1-methyl-3-isopropylcyclopentanecarboxylic acid
    • Cyclopentanecarboxylic acid, 3-isopropyl-1-methyl-, cis-
    • Fencholic acid
    • 1-Methyl-3-(propan-2-yl)cyclopentane-1-carboxylic acid
    • NSC 8973
    • NSC8973
    • DTXSID60965469
    • Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-
    • Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-
    • (1R,3S)-3-Isopropyl-1-methylcyclopentanecarboxylic acid
    • Cyclopentanecarboxylic acid, cis-
    • 512-77-6
    • SCHEMBL3191376
    • NSC-8973
    • IBDVYGIGYPWWBX-WCBMZHEXSA-N
    • Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, (1R,3S)-rel-
    • (1R,3S)-3-isopropyl-1-methyl-cyclopentanecarboxylic acid
    • Inchi: 1S/C10H18O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-,10+/m0/s1
    • Chiave InChI: IBDVYGIGYPWWBX-WCBMZHEXSA-N
    • Sorrisi: OC([C@]1(C)CC[C@H](C(C)C)C1)=O

Proprietà calcolate

  • Massa esatta: 170.13074
  • Massa monoisotopica: 170.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Densità: 0.992
  • Punto di ebollizione: 257°Cat760mmHg
  • Punto di infiammabilità: 124.1°C
  • Indice di rifrazione: 1.467
  • PSA: 37.3
  • LogP: 2.53340
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd